molecular formula C8H7F3O2 B15204024 3-Fluoro-4-(2,2-difluoroethoxy)phenol

3-Fluoro-4-(2,2-difluoroethoxy)phenol

Cat. No.: B15204024
M. Wt: 192.13 g/mol
InChI Key: IUDABIQTQFSZJK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of fluorine atoms and an ethoxy group attached to a phenol ring, making it a fluorinated phenolic ether.

Preparation Methods

The synthesis of 3-Fluoro-4-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

    Substitution: The fluorine atoms and the ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(2,2-difluoroethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Fluoro-4-(2,2-difluoroethoxy)phenol can be compared with other fluorinated phenolic ethers, such as:

    3-Fluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of a difluoroethoxy group.

    4-Fluoro-3-(2,2-difluoroethoxy)phenol: Similar structure but with the fluorine and ethoxy groups in different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-3-fluorophenol

InChI

InChI=1S/C8H7F3O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

IUDABIQTQFSZJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)OCC(F)F

Origin of Product

United States

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